Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17633737
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO4 |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-9-12(14(19)11-18)13-7-5-6-8-15(13)21-4/h5-8,12,14,19H,9-11H2,1-4H3 |
| Standard InChI Key | ZLHUFEVBBCRZIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with three distinct functional groups:
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A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for amines during synthetic procedures .
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A hydroxyl group (-OH) at the 3-position, introducing polarity and hydrogen-bonding capability.
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A 2-methoxyphenyl substituent at the 4-position, contributing aromaticity and potential π-π stacking interactions .
The stereochemistry of the hydroxyl and methoxyphenyl groups is critical for biological activity, though specific enantiomeric data for this compound remain uncharacterized in open literature.
Physicochemical Data
While experimental data for this exact compound are sparse, analogs such as tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2) offer relevant insights :
| Property | Value (Analog) | Inferred Value (Target Compound) |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₈H₂₅NO₄ |
| Molecular Weight | 201.26 g/mol | ~337.4 g/mol |
| LogP (Partition Coeff.) | 1.16 | ~2.5–3.0 (hydrophobic aryl group) |
| Solubility | 39.8 mg/mL (DMSO) | Reduced solubility in water |
| Melting Point | Not reported | Estimated 120–140°C |
The addition of the 2-methoxyphenyl group increases molecular weight and hydrophobicity compared to simpler piperidine-Boc derivatives .
Synthetic Routes and Methodologies
Key Synthetic Strategies
The synthesis of tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate likely involves multi-step sequences common to piperidine derivatives:
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Piperidine Ring Formation:
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Functionalization at the 4-Position:
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Boc Protection:
Representative Synthetic Pathway
A hypothetical route integrating these steps is outlined below:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrogenation of 3-pyridone | Rh/C, H₂ (5 MPa), 90°C, 48h | 96% |
| 2 | 4-Bromination | NBS, AIBN, CCl₄, reflux | 75% |
| 3 | Suzuki Coupling with 2-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65% |
| 4 | Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 25°C | 85% |
This pathway mirrors methods used for analogous compounds, though optimization would be required to address steric hindrance from the methoxyphenyl group .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Piperidine-Boc derivatives are pivotal intermediates in drug discovery. For example:
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Anticancer Agents: Analogous structures are used in kinase inhibitors targeting EGFR or ALK .
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Antivirals: Piperidine scaffolds appear in protease inhibitors for HIV and HCV .
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Central Nervous System (CNS) Drugs: The Boc group enhances blood-brain barrier permeability, making such compounds valuable in neuropharmacology .
Biological Activity Predictions
Computational models suggest the 2-methoxyphenyl group may enhance binding to aromatic residues in enzyme active sites. Key predictions include:
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CYP Inhibition: Low risk, as methoxy groups typically reduce cytochrome P450 interactions .
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Target Engagement: Potential affinity for serotonin or dopamine receptors based on structural similarity to known ligands.
Future Research Directions
Stereoselective Synthesis
Developing asymmetric hydrogenation or enzymatic resolution methods to access enantiopure forms could unlock novel biological activities.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the methoxyphenyl and hydroxyl groups may optimize pharmacokinetic profiles.
Scale-Up Challenges
Addressing catalyst costs (e.g., rhodium) and optimizing reaction temperatures will be critical for industrial-scale production .
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